6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one

Medicinal Chemistry Stereochemistry Scaffold Design

6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one (CAS 1841081-80-8) is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazolin-4-one subclass, with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol. Unlike the fully aromatic 6-methoxyquinazolin-4(3H)-one (CAS 19181-64-7, C₉H₈N₂O₂, MW 176.17), this compound features a partially saturated pyrimidine ring at the 4a and 8a positions, introducing a chiral center at C4a and altering key physicochemical properties including increased molecular flexibility and modified hydrogen-bonding capacity.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B11910302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC2C(C=C1)N=CNC2=O
InChIInChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5,7-8H,1H3,(H,10,11,12)
InChIKeyXLRCJVBIMVIJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one: A Partially Saturated Quinazolinone Scaffold for Pharmaceutical R&D


6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one (CAS 1841081-80-8) is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazolin-4-one subclass, with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Unlike the fully aromatic 6-methoxyquinazolin-4(3H)-one (CAS 19181-64-7, C₉H₈N₂O₂, MW 176.17), this compound features a partially saturated pyrimidine ring at the 4a and 8a positions, introducing a chiral center at C4a and altering key physicochemical properties including increased molecular flexibility and modified hydrogen-bonding capacity . The compound is commercially available at ≥98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications .

Why 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolin-4-one Analogs


The quinazolinone scaffold family exhibits pronounced functional divergence depending on ring saturation state and substitution pattern. The 4a,8a-dihydro saturation in 6-methoxy-4a,8a-dihydroquinazolin-4(3H)-one confers distinct chemical behavior relative to fully aromatic 6-methoxyquinazolin-4(3H)-one: dihydroquinazolin-4-ones are susceptible to air oxidation to the corresponding quinazoline-4-ones in solution and undergo rapid hydrolysis under acidic conditions, with a representative analog (compound 1b) exhibiting a half-life of only 3 hours at pH 2 [1]. This inherent reactivity can be exploited for pro-drug design or controlled-release strategies but renders direct substitution with the aromatic analog inappropriate where differential stability, reactivity, or stereochemical properties are critical experimental variables [1]. Furthermore, head-to-head cytotoxicity data from a 2022 study demonstrate that quinazolinone and dihydroquinazolinone series yield quantitatively distinct IC₅₀ profiles against MCF-7 and HCT-116 cancer cell lines, confirming that the saturation state directly impacts biological activity [2].

6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one: Quantitative Differentiation Evidence Guide


Structural Saturation at 4a,8a Confers a Chiral Center Absent in the Fully Aromatic 6-Methoxyquinazolin-4(3H)-one

6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one possesses a partially saturated pyrimidine ring with sp³ hybridization at C4a and C8a, creating a chiral center at C4a that is absent in the fully aromatic comparator 6-methoxyquinazolin-4(3H)-one (CAS 19181-64-7) . The molecular formula C₉H₁₀N₂O₂ (MW 178.19) differs from the aromatic analog C₉H₈N₂O₂ (MW 176.17) by two additional hydrogen atoms, corresponding to the saturation of one double bond . This structural modification alters the three-dimensional conformation of the scaffold, impacting molecular recognition events in biological systems [1].

Medicinal Chemistry Stereochemistry Scaffold Design

Dihydroquinazolin-4-one Scaffold Exhibits pH-Dependent Hydrolytic Instability Relative to Aromatic Quinazolin-4-one Analogs

Dihydroquinazolin-4-ones are susceptible to acid-catalyzed hydrolysis, a property quantitatively demonstrated for a representative dihydroquinazolin-4-one (compound 1b) which degraded with a half-life of 3 hours at pH 2 [1]. In contrast, the corresponding oxidized quinazolin-4-one analogs (compounds 9a–c) exhibited markedly improved stability under identical conditions while retaining sub-μM potency (EC₅₀ values of 0.55–0.96 μM for 9a–c vs. 0.09 μM for the parent dihydro analog 1b) [1]. The dihydroquinazolin-4-ones also undergo slow air oxidation to the quinazoline-4-one form in solution [1].

Chemical Stability Prodrug Design Formulation Development

Dihydroquinazolinone Series Shows Divergent Cytotoxicity Profile from Quinazolinone Series Against MCF-7 and HCT-116 Cell Lines

In a 2022 head-to-head study, quinazolinone derivatives (series 5a–e) and dihydroquinazolinone derivatives (series 10a–f) were evaluated for cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines using the MTT assay at 72 h [1]. The most potent quinazolinone 5a achieved IC₅₀ values of 14.70 μM (MCF-7) and 4.87 μM (HCT-116), while the most potent dihydroquinazolinone 10f achieved IC₅₀ values of 16.30 μM (MCF-7) and 10.08 μM (HCT-116) [1]. Notably, dihydroquinazolinone 10f (IC₅₀ = 10.08 μM on HCT-116) was 2.1-fold less potent than quinazolinone 5a (IC₅₀ = 4.87 μM) on the same cell line, yet dihydroquinazolinone 10d showed markedly divergent behavior with IC₅₀ = 205.9 μM on HCT-116, demonstrating that the dihydro scaffold permits a wider dynamic range of activity tuning through substitution [1].

Anticancer Activity Cytotoxicity SAR Analysis

6-Methoxy Substitution on the Dihydroquinazolinone Core Is Associated with Enhanced Cytotoxic Activity in Structurally Related Natural Products

The structurally related natural product 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (compound 2), co-isolated with actinoquinazolinone from Streptomyces sp. CNQ-617, shares the 6-methoxy-dihydroquinazolin-4-one core with the target compound [1]. In MTT cell viability assays against AGS (gastric cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cell lines, compound 2 was tested alongside actinoquinazolinone (1) and 7-methoxy-8-hydroxy cycloanthranilylproline (3) [1]. While actinoquinazolinone (1) demonstrated potent anti-invasive activity at 5 μM in AGS cells by inhibiting epithelial–mesenchymal transition (EMT) markers, compound 2 served as a structurally informative comparator, confirming that the 6-methoxy-3,4-dihydroquinazolin-4-one substructure is compatible with biological activity in human cancer cell models [1].

Natural Products Gastric Cancer Cell Invasion

Commercial Availability at NLT 98% Purity Under ISO-Certified Quality System for Pharmaceutical R&D

6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is commercially supplied at NLT 98% purity (CAS 1841081-80-8, catalog number MC780140) under an ISO-certified quality management system, making it suitable for global pharmaceutical R&D and quality control applications . This contrasts with the more common 6-methoxyquinazolin-4(3H)-one (CAS 19181-64-7), which is widely available but lacks the 4a,8a-dihydro saturation that defines the target compound's unique stereochemical and reactivity profile . The target compound's availability from a specialized supplier with documented quality systems reduces procurement risk for research programs requiring this specific scaffold.

Procurement Quality Control Pharmaceutical R&D

Optimal Application Scenarios for 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Stereochemistry-Dependent Medicinal Chemistry Programs Requiring a Chiral Dihydroquinazolinone Scaffold

Medicinal chemistry teams targeting enzymes or receptors with stereospecific binding pockets can utilize 6-methoxy-4a,8a-dihydroquinazolin-4(3H)-one as a chiral scaffold building block. The sp³-hybridized C4a center introduces stereochemical complexity absent in the achiral, fully aromatic 6-methoxyquinazolin-4(3H)-one (CAS 19181-64-7), enabling enantioselective SAR exploration [1]. This is particularly relevant for programs where the dihydroquinazolinone core has demonstrated biological activity, such as the tankyrase inhibitor and TSHR agonist chemotypes .

Pro-Drug and pH-Responsive Formulation Development Leveraging Dihydroquinazolinone Acid Lability

The documented acid lability of the dihydroquinazolin-4-one scaffold (half-life ~3 h at pH 2 for related analogs) makes 6-methoxy-4a,8a-dihydroquinazolin-4(3H)-one a candidate for pro-drug strategies where the active aromatic quinazolinone species is generated in situ under physiological conditions [1]. Formulation scientists can exploit this pH-dependent hydrolysis for gastro-resistant delivery systems, enteric coating designs, or tumor microenvironment-activated release, where the acidic pH of the stomach or tumor milieu triggers conversion to the therapeutically active oxidized form [1].

Anticancer Lead Optimization Using the Dihydroquinazolinone Scaffold's Broad SAR Landscape

The 2022 head-to-head cytotoxicity study demonstrates that the dihydroquinazolinone series (10a–f) exhibits a wider IC₅₀ dynamic range (Δ = 190.1 μM on HCT-116) compared to the quinazolinone series (Δ = 58.5 μM), indicating greater tunability of biological activity through structural modification [1]. Research groups pursuing anticancer lead optimization can use 6-methoxy-4a,8a-dihydroquinazolin-4(3H)-one as a starting scaffold for systematic SAR campaigns, particularly targeting colon (HCT-116) and breast (MCF-7) cancer cell lines where the dihydroquinazolinone chemotype has demonstrated quantifiable, substituent-dependent cytotoxicity [1].

Natural Product-Inspired Gastric Cancer Cell Motility Research

The structural relationship between 6-methoxy-4a,8a-dihydroquinazolin-4(3H)-one and the marine natural product 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one—co-isolated with the anti-invasive compound actinoquinazolinone from Streptomyces sp. CNQ-617—supports the use of the target compound in gastric cancer cell motility and epithelial–mesenchymal transition (EMT) research [1]. At concentrations of 5 μM, structurally related dihydroquinazolinones have demonstrated modulation of EMT markers including E-cadherin, Snail, Slug, and Twist in AGS gastric cancer cells, providing a rationale for evaluating the target compound in similar phenotypic assays [1].

Quote Request

Request a Quote for 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.